Alanine, N-(1-carboxyethyl)-, (R*,R*)-
Overview
Description
Alanine, N-(1-carboxyethyl)-, (R*,R*)- is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism This compound is characterized by the presence of a carboxyethyl group attached to the nitrogen atom of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(1-carboxyethyl)-, (R*,R*)- typically involves the reaction of alanine with a carboxyethylating agent under controlled conditions. One common method is the reaction of alanine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of Alanine, N-(1-carboxyethyl)-, (R*,R*)- may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents is also crucial to ensure scalability and environmental sustainability.
Types of Reactions:
Oxidation: Alanine, N-(1-carboxyethyl)-, (R*,R*)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alanine, N-(1-carboxyethyl)-, (R*,R*)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Alanine, N-(1-carboxyethyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The carboxyethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Alanine: The parent amino acid, which lacks the carboxyethyl group.
N-(1-carboxyethyl)glycine: A similar compound with glycine as the base amino acid.
N-(1-carboxyethyl)valine: Another derivative with valine as the base amino acid.
Uniqueness: Alanine, N-(1-carboxyethyl)-, (R*,R*)- is unique due to the presence of the carboxyethyl group, which imparts distinct chemical properties and reactivity. This modification can enhance its solubility, stability, and potential interactions with other molecules, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHTMQGSFVHEZ-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101541-15-5 | |
Record name | N-(1-Carboxyethyl)alanine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101541155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-CARBOXYETHYL)ALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20QBE05XDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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